Ethoxy(ethyl)amine hydrochloride

Descripción general

Descripción

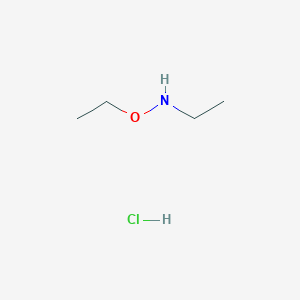

Ethoxy(ethyl)amine hydrochloride is a chemical compound with the CAS Number: 287100-34-9 . It has a molecular weight of 125.6 . The IUPAC name for this compound is N,O-diethylhydroxylamine hydrochloride . It is stored at a temperature of -10 degrees . The physical form of this compound is liquid .

Molecular Structure Analysis

The hydrogens attached to an amine show up at 0.5-5.0 ppm in the NMR spectrum . The location is dependent on the amount of hydrogen bonding and the sample’s concentration . The hydrogens on carbons directly bonded to an amine typically appear at 2.3-3.0 ppm . These hydrogens are deshielded by the electron-withdrawing effects of nitrogen and appear downfield in an NMR spectra compared to alkane hydrogens .Chemical Reactions Analysis

Amines like Ethoxy(ethyl)amine hydrochloride can undergo various reactions. For instance, they can be converted into alkenes by an elimination reaction . In the Hofmann elimination reaction, an amine is completely methylated by reaction with an excess amount of iodomethane to produce the corresponding quaternary ammonium salt . This salt then undergoes elimination to give an alkene on heating with a base, typically silver oxide, Ag2O .Physical And Chemical Properties Analysis

Ethoxy(ethyl)amine hydrochloride is a liquid at room temperature . It is stored at a temperature of -10 degrees . Amines of low molar mass are quite soluble in water .Aplicaciones Científicas De Investigación

Synthesis Methodologies

Ethoxy(ethyl)amine hydrochloride serves as a key intermediate in the synthesis of various compounds. For instance, it has been utilized in the synthesis of 2-alkoxypentan-3-amine hydrochloride, showcasing its role in producing medical intermediates through a series of reactions including alkylation, Grignard reaction, reduction, amination, and salt-forming processes (Zhang Ping-rong, 2009). Additionally, its application in asymmetric synthesis, such as in the development of clopidogrel hydrogen sulfate, highlights its versatility in creating stereochemically complex pharmaceuticals through chiral auxiliary applications (S. Sashikanth et al., 2013).

Analytical Chemistry

In analytical chemistry, Ethoxy(ethyl)amine hydrochloride derivatives facilitate the simultaneous profiling analysis of alkylphenols and amines by enhancing the detection capabilities in gas chromatography and mass spectrometry. This is exemplified by the two-phase O-ethoxycarbonylation process, which allows for the efficient screening of various compounds in complex matrices like wine and beer (M. Paik, Youngmie Choi, Kyoung‐Rae Kim, 2006).

Drug Delivery and Material Science

In the realm of drug delivery and material science, Ethoxy(ethyl)amine hydrochloride has been instrumental in creating pH- and thermo-responsive chitosan hydrogels, offering innovative solutions for targeted drug delivery systems. These hydrogels, cross-linked with tris(2-(2-formylphenoxy)ethyl)amine, demonstrate significant stimuli-responsive behaviors, potentially improving the bioavailability and efficacy of therapeutic agents (A. Karimi et al., 2018).

Surface Modification

The compound's utility extends to surface modification techniques as well, such as the efficient amidation of poly(ethylene terephthalate) (PET) with 3-aminopropyltriethoxysilane in water. This method significantly enhances the reaction rate and yield for surface functionalization, opening new avenues for creating multifunctional surfaces with tailored properties (Gilbert A. Castillo et al., 2016).

Mecanismo De Acción

Target of Action

Ethoxy(ethyl)amine hydrochloride is a type of amine . Amines are known to interact with various biological targets, including enzymes, receptors, and other proteins . .

Mode of Action

Amines, including Ethoxy(ethyl)amine hydrochloride, can act as nucleophiles, participating in reactions with electrophiles . They can form imine derivatives when they react with aldehydes and ketones . This reaction is acid-catalyzed and reversible . The rate of imine compound formation is generally greatest near a pH of 5 .

Biochemical Pathways

Amines in general can participate in a variety of biochemical reactions, including the formation of schiff bases (compounds having a c=n function) when they react with aldehydes and ketones .

Pharmacokinetics

It is known that the compound is a clear colorless liquid . Its storage temperature is -10 degrees Celsius, indicating that it may have stability issues at higher temperatures .

Result of Action

Amines in general can have various effects depending on their specific structures and the targets they interact with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethoxy(ethyl)amine hydrochloride. For example, the pH of the environment can affect the rate of imine compound formation . Additionally, the compound’s stability may be affected by temperature, as suggested by its storage temperature of -10 degrees Celsius .

Safety and Hazards

Ethoxy(ethyl)amine hydrochloride is classified under GHS07 for safety . It has hazard statements H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing gas, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing eye protection/face protection .

Propiedades

IUPAC Name |

N-ethoxyethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-3-5-6-4-2;/h5H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASOFMFAGALONO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNOCC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethoxy(ethyl)amine hydrochloride | |

CAS RN |

287100-34-9 | |

| Record name | ethoxy(ethyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azabicyclo[4.1.0]heptane](/img/structure/B3257245.png)

![N-{2-Chloro-4-[(6,7-dimethoxy-4-quinolyl)oxy]phenyl}-N'-propylurea](/img/structure/B3257265.png)

![Acetic acid [2-[[(6,6-dimethoxy-3-oxo-1-cyclohexa-1,4-dienyl)amino]-oxomethyl]phenyl] ester](/img/structure/B3257317.png)